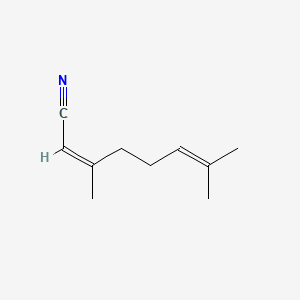
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE is an organic compound characterized by its unique structure, which includes a nitrile group and conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving addition, elimination, cyclization, and ring-opening steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Fragrance and Flavor Industry
Aroma Characteristics
Neryl nitrile is recognized for its aromatic properties, contributing to the scent profiles of various consumer products. It is noted for its floral and fruity notes, making it suitable for use in perfumes, air fresheners, and personal care products. The compound can modify the olfactory characteristics of formulations by enhancing or altering the aroma contributed by other ingredients .
Applications in Products
Common applications include:
- Perfumes and Eau de Toilette : Used to create complex scent profiles.
- Household Products : Incorporated into cleaning agents and air fresheners.
- Personal Care Products : Found in shampoos, conditioners, and body washes .
Agricultural Applications
Neryl nitrile has been studied for its potential use in agriculture as an insect attractant or repellent. Its structural similarity to certain natural pheromones allows it to be explored in pest management strategies.
Case Study: Insect Attractant
Research has indicated that neryl nitrile can be effective in attracting specific insect species, thereby aiding in the development of eco-friendly pest control methods. This application can reduce reliance on synthetic pesticides, promoting sustainable agricultural practices .
Pharmaceutical Applications
While the primary applications of neryl nitrile are in flavor and fragrance, its biological activity has sparked interest in pharmaceutical research.
Potential Therapeutic Uses
Studies have suggested that compounds related to neryl nitrile may exhibit anti-inflammatory properties. For instance, similar nitriles have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential for developing therapeutic agents targeting inflammatory diseases .
Toxicological Assessments
Understanding the safety profile of neryl nitrile is essential for its application across various industries. Toxicological studies indicate that neryl nitrile has low skin absorption rates and does not cause significant allergic reactions in humans.
作用機序
The mechanism of action of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The conjugated diene system can participate in electron transfer reactions, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
(2E)-3,7-dimethylocta-2,6-dienenitrile: An isomer with different geometric configuration.
(2Z)-3,7-dimethylocta-2,6-dienamide: A related compound with an amide group instead of a nitrile.
Uniqueness
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE is unique due to its specific geometric configuration and the presence of both a nitrile group and a conjugated diene system.
特性
CAS番号 |
31983-27-4 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
(2Z)-3,7-dimethylocta-2,6-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7- |
InChIキー |
HLCSDJLATUNSSI-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CC#N)C)C |
正規SMILES |
CC(=CCCC(=CC#N)C)C |
Key on ui other cas no. |
5146-66-7 5585-39-7 |
ピクトグラム |
Health Hazard |
同義語 |
3,7-dimethyl-2,6-octadienenitrile citralva geranyl nitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















